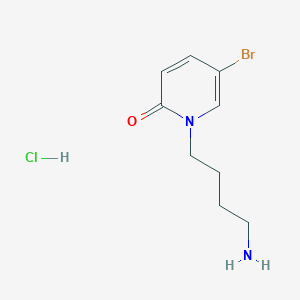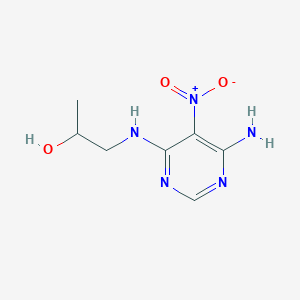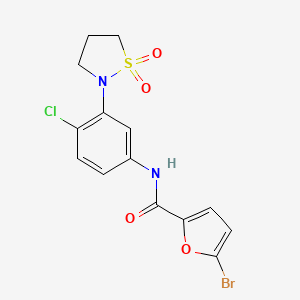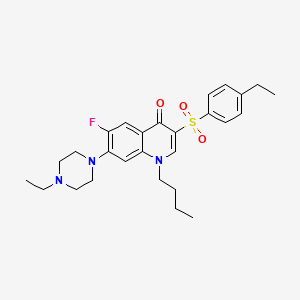
1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H34FN3O3S and its molecular weight is 499.65. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Fluoroquinolones, including compounds with sulfonamide groups, have been extensively studied for their broad antibacterial properties. A study highlighted the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Anticonvulsant Activity
Another study focused on the synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, combining chemical fragments of known antiepileptic drugs. These compounds displayed broad spectra of activity across several preclinical seizure models, suggesting their potential in developing new anticonvulsant therapies (Kamiński et al., 2015).
Fluorescent Probing and Imaging
A study introduced a novel fluorescent probe for detecting DTT, a reducing agent important in biology and medicine. This probe, designed for fast recognition and imaging of DTT in cells, underscores the role of such compounds in enhancing biochemical and biomedical research through improved detection methods (Sun et al., 2018).
Catalysis in Organic Synthesis
Research has also been conducted on the use of sulfonated catalysts for promoting organic synthesis reactions. A novel nanosized N-sulfonated Brönsted acidic catalyst was used for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, showcasing the potential of fluoroquinoline derivatives in facilitating complex chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Protein Kinase Inhibition
Sulfonamide derivatives have been explored as inhibitors of protein kinases, which are crucial in regulating cellular processes. A study on a fluorescent protein kinase C inhibitor demonstrated its utility in tissue experiments, highlighting the importance of such compounds in understanding and manipulating signal transduction pathways (Hagiwara et al., 1988).
properties
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-4-7-12-31-19-26(35(33,34)21-10-8-20(5-2)9-11-21)27(32)22-17-23(28)25(18-24(22)31)30-15-13-29(6-3)14-16-30/h8-11,17-19H,4-7,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVOQVANUBGEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)
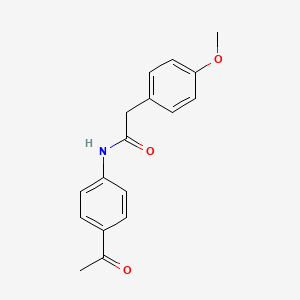
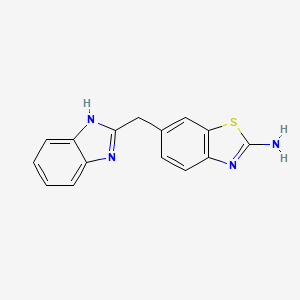
![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)
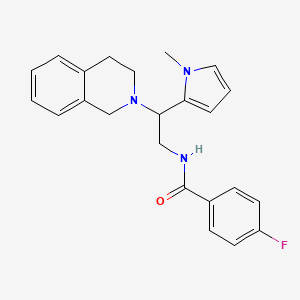
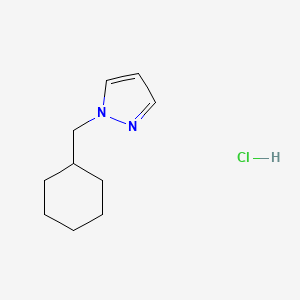
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)
![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)
